

Fosinopril vs. Lisinopril: A Comparative Analysis of Their Effects on Renal Hemodynamics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal hemodynamic effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, **Fosinopril** and Lisinopril. The information presented is supported by experimental data from clinical studies to assist researchers and drug development professionals in their understanding of these two therapeutic agents.

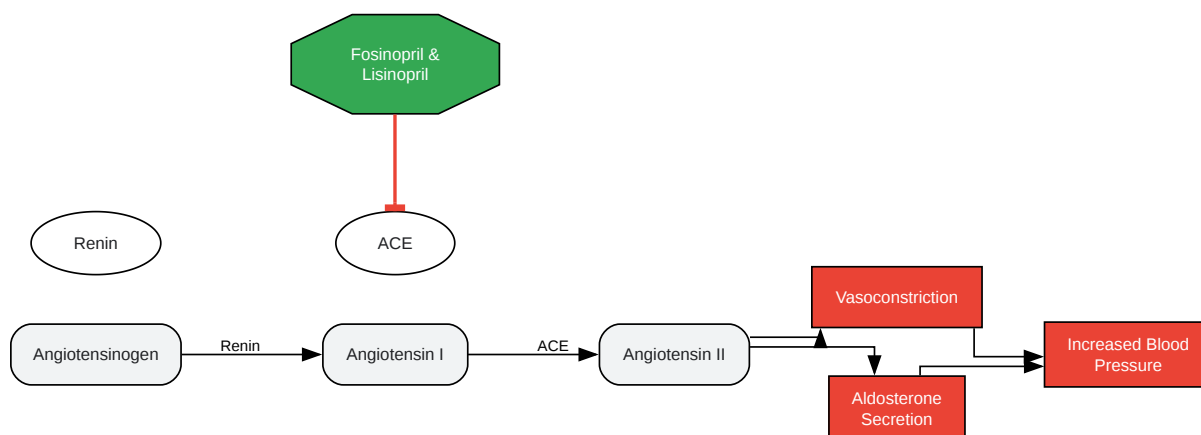
Introduction

Fosinopril and Lisinopril are both potent ACE inhibitors that play a crucial role in the management of hypertension and heart failure.[1] They exert their therapeutic effects by blocking the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[2] While both drugs share a common mechanism of action, they exhibit notable differences in their pharmacokinetic profiles, particularly in their routes of elimination, which can influence their effects on renal hemodynamics, especially in patients with impaired kidney function.[3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinopril and Lisinopril are competitive inhibitors of angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent

vasoconstrictor, angiotensin II. By inhibiting ACE, these drugs decrease the production of angiotensin II, leading to reduced vasoconstriction, decreased aldosterone secretion, and consequently, a lowering of blood pressure.[2]



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Diagram 1: Mechanism of Action of ACE Inhibitors.

Comparative Effects on Renal Hemodynamics

A key differentiator between **Fosinopril** and Lisinopril lies in their pharmacokinetic profiles. **Fosinopril** is unique among ACE inhibitors as it has a dual elimination pathway, being cleared by both the kidneys and the liver.[3] This characteristic is particularly advantageous in patients with renal impairment, as the hepatic clearance can compensate for reduced renal function, leading to significantly less drug accumulation compared to agents that are primarily cleared by the kidneys, such as Lisinopril.[3][4]

A prospective, double-blind, randomized study by Andersen and colleagues directly compared the effects of **Fosinopril** and Lisinopril on renal hemodynamics in older hypertensive patients with chronic renal insufficiency.[5] The study found that both drugs effectively lowered blood pressure to a similar extent.[5] However, there were no statistically significant changes in the overall glomerular filtration rate (GFR) or renal plasma flow (RPF) for either treatment group.[5]

Interestingly, the study revealed racial differences in the renal hemodynamic response, with GFR decreasing significantly in Black patients at 22 weeks, while it tended to increase in non-Black patients.[5]

The following tables summarize the quantitative data on the comparative effects of **Fosinopril** and Lisinopril on various renal hemodynamic parameters.

Parameter	Fosinopril	Lisinopril	Study Population	Reference
Change in Diastolic Blood Pressure (DBP) at 22 weeks (mmHg)	-12 ± 2	-16 ± 2	Hypertensive patients with chronic renal insufficiency	[5]
Change in Glomerular Filtration Rate (GFR) (mL/min/1.73 m ²)	No significant change overall	No significant change overall	Hypertensive patients with chronic renal insufficiency	[5]
Change in Renal Plasma Flow (RPF) (mL/min/1.73 m ²)	No significant change overall	No significant change overall	Hypertensive patients with chronic renal insufficiency	[5]

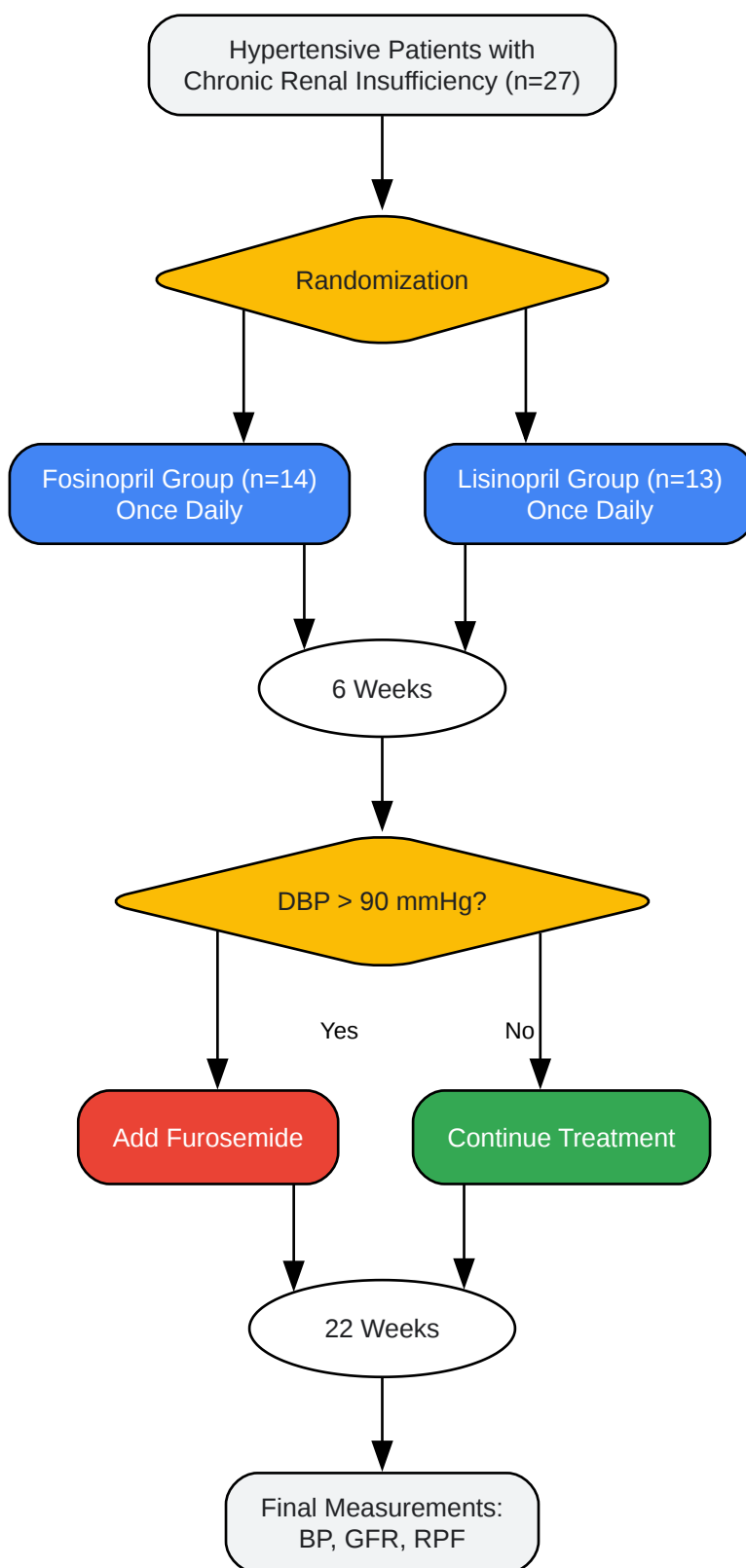
Parameter	Lisinopril	Study Population	Reference
Change in Renal Vascular Resistance (RVR)	Decreased with long-term therapy	Patients with essential hypertension	[6]
Change in Urinary Protein Excretion	Significant reduction	Patients with chronic renal disease	[7]

Experimental Protocols

The following provides a summary of the methodologies employed in key comparative studies.

Andersen et al. - **Fosinopril** vs. **Lisinopril** in Hypertensive Patients with Chronic Renal Insufficiency[5]

- Study Design: A multicenter, placebo lead-in, double-blind, parallel-group study.
- Participants: 27 older hypertensive patients (≥ 45 years) with diastolic blood pressure (DBP) of 95 mm Hg or higher and a 4-hour creatinine clearance of 20 to 70 mL/min/1.73 m².
- Intervention: Patients were randomized to receive either **Fosinopril** (n=14) or Lisinopril (n=13) once daily for 22 weeks. The primary goal was to lower DBP to 90 mm Hg or less. Furosemide was added after 6 weeks if the blood pressure goal was not achieved.
- Measurements: Changes from baseline in blood pressure, GFR, and RPF were measured.



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Diagram 2: Experimental Workflow of Andersen et al. Study.

Toto et al. - Lisinopril in Patients with Chronic Renal Disease[8]

- Study Design: An open-label study.
- Participants: Nine patients with chronic renal disease and hypertension.
- Intervention: Lisinopril therapy for three months.
- Measurements: Mean arterial blood pressure (MAP), plasma renin activity (PRA), and renal hemodynamics (renal plasma flow, filtration fraction, and renal vascular resistance) were measured before and after the treatment period.

Summary and Conclusion

Both **Fosinopril** and Lisinopril are effective in lowering blood pressure in patients with renal insufficiency. The primary distinction between the two lies in their pharmacokinetic profiles. **Fosinopril**'s dual elimination pathway offers a potential advantage in patients with compromised renal function by minimizing drug accumulation.

While a direct head-to-head comparison did not reveal significant overall differences in their effects on GFR and RPF, the nuanced racial differences observed suggest that the choice of ACE inhibitor may need to be tailored to individual patient characteristics. Further research with larger and more diverse patient populations is warranted to fully elucidate the comparative effects of these two agents on a broader range of renal hemodynamic parameters. The available data suggest that both drugs can have favorable effects on renal vascular resistance and urinary protein excretion, contributing to their nephroprotective properties.

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